OST Stereospecificity in N-Glycosylation
A direct comparison of tripeptide substrates containing L-threo-β-hydroxynorleucine (Hnl) versus the native L-threonine (Thr) residue showed a marked difference in binding efficiency to pig liver oligosaccharyltransferase (OST). The L-β-hydroxynorleucine-containing peptide was bound 'much less efficiently' than the threonine control, demonstrating the enzyme's high stereospecificity for the native Thr methyl group. This differential binding was interpreted as the result of a highly stereospecific hydrophobic binding pocket [1].
| Evidence Dimension | OST Substrate Binding Efficiency |
|---|---|
| Target Compound Data | L-β-hydroxynorleucine-containing tripeptide: 'much less efficiently' bound than threonine control |
| Comparator Or Baseline | Native L-threonine-containing tripeptide (control) |
| Quantified Difference | Substantial reduction in binding; reported as 'much less efficiently' |
| Conditions | In vitro assay using pig liver OST, Dol-PP-linked GlcNAc2-Man9-Glc3 precursor as glycosyl donor, synthetic Asn-Xaa-Thr/Ser peptides as acceptors. |
Why This Matters
This data provides a clear rationale for using the threo-isomer as a specific OST probe, where the erythro isomer or other threonine analogs might be unrecognized, failing to inform on OST-substrate interactions.
- [1] Breuer, W., et al. (2001). Oligosaccharyltransferase is highly specific for the hydroxy amino acid in Asn-Xaa-Thr/Ser. FEBS Letters, 501(2-3), 106-110. View Source
